molecular formula C6H5ClN4O B8007387 5-chloro-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

5-chloro-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B8007387
M. Wt: 184.58 g/mol
InChI Key: HEVALVXRWWOOAZ-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one is a chemical compound with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

The preparation of 5-chloro-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one involves several synthetic routes and reaction conditions. One common method includes using N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through C-H alkylation using a mechanical grinding method under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

5-chloro-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in various substituted products .

Scientific Research Applications

5-chloro-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used to study specific biochemical pathways and molecular interactionsIndustrially, it can be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-chloro-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or reactivity. For example, compounds with similar indole derivatives or halogenated hydrocarbons may exhibit related properties and applications. this compound’s specific structure and reactivity make it distinct in its own right.

Properties

IUPAC Name

5-chloro-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)9-6(7)10-5(4)12/h2H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVALVXRWWOOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=N1)NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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